molecular formula C14H9ClO2 B4973505 5-chloro-3-phenyl-1-benzofuran-2(3H)-one CAS No. 27904-66-1

5-chloro-3-phenyl-1-benzofuran-2(3H)-one

Cat. No. B4973505
CAS RN: 27904-66-1
M. Wt: 244.67 g/mol
InChI Key: GEMLLCCRVLWNIW-UHFFFAOYSA-N
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Description

5-chloro-3-phenyl-1-benzofuran-2(3H)-one, also known as GBR 12909, is a chemical compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine from the synapse, leading to an increase in dopamine levels in the brain. GBR 12909 has been studied for its potential use as a medication for the treatment of various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one 12909 involves its ability to block the reuptake of dopamine from the synapse, leading to an increase in dopamine levels in the brain. This increase in dopamine levels may help to alleviate the symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects
5-chloro-3-phenyl-1-benzofuran-2(3H)-one 12909 has been shown to have several biochemical and physiological effects, including an increase in dopamine levels in the brain, which may help to alleviate the symptoms of neurological and psychiatric disorders. 5-chloro-3-phenyl-1-benzofuran-2(3H)-one 12909 has also been shown to have an effect on other neurotransmitters, such as norepinephrine and serotonin.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-3-phenyl-1-benzofuran-2(3H)-one 12909 in lab experiments is its potent and selective dopamine reuptake inhibition, which allows for the precise manipulation of dopamine levels in the brain. However, one limitation of using 5-chloro-3-phenyl-1-benzofuran-2(3H)-one 12909 in lab experiments is its potential for abuse and addiction, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one 12909, including:
1. Further investigation into its potential use as a medication for the treatment of neurological and psychiatric disorders.
2. Studies on the long-term effects of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one 12909 on the brain and behavior.
3. Development of new compounds based on the structure of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one 12909 with improved pharmacological properties.
4. Investigation into the potential use of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one 12909 as a research tool for the study of dopamine neurotransmission.
5. Studies on the potential use of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one 12909 in combination with other medications for the treatment of neurological and psychiatric disorders.
Conclusion
In conclusion, 5-chloro-3-phenyl-1-benzofuran-2(3H)-one 12909 is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential use as a medication for the treatment of various neurological and psychiatric disorders. While there are limitations to its use in lab experiments, its potent pharmacological properties make it a valuable tool for the study of dopamine neurotransmission. Further research is needed to fully understand the potential benefits and limitations of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one 12909 for the treatment of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one 12909 involves several steps, including the reaction of 3-phenylpropanoic acid with thionyl chloride to form 3-phenylpropanoyl chloride, which is then reacted with 5-chloro-2-hydroxybenzaldehyde in the presence of a base to form the benzofuran ring. The resulting compound is then further modified to form 5-chloro-3-phenyl-1-benzofuran-2(3H)-one 12909.

Scientific Research Applications

5-chloro-3-phenyl-1-benzofuran-2(3H)-one 12909 has been extensively studied for its potential use as a medication for the treatment of various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and cocaine addiction. In preclinical studies, 5-chloro-3-phenyl-1-benzofuran-2(3H)-one 12909 has been shown to increase dopamine levels in the brain, which may help to alleviate the symptoms of these disorders.

properties

IUPAC Name

5-chloro-3-phenyl-3H-1-benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO2/c15-10-6-7-12-11(8-10)13(14(16)17-12)9-4-2-1-3-5-9/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMLLCCRVLWNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386925
Record name 2(3H)-Benzofuranone, 5-chloro-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-3-phenyl-1-benzofuran-2(3H)-one

CAS RN

27904-66-1
Record name 2(3H)-Benzofuranone, 5-chloro-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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